

Application Notes and Protocols: NMR Spectral Analysis of p-Bromo-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *Benzenesulfonamide, p-bromo-N-methyl-*

Cat. No.: B1266604

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This document provides a detailed guide for the structural elucidation of p-bromo-N-methylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are familiar with the principles of NMR. The protocols outlined below describe a standard methodology for sample preparation and spectral acquisition, followed by an analysis of the expected spectral data.

Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for p-bromo-N-methylbenzenesulfonamide, the following tables present predicted ^1H and ^{13}C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 7.75	Doublet	2H	~ 8.5	H-2, H-6
~ 7.65	Doublet	2H	~ 8.5	H-3, H-5
~ 4.90	Quartet	1H	~ 5.0	NH
~ 2.65	Doublet	3H	~ 5.0	N-CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 140.0	C-1
~ 132.5	C-3, C-5
~ 129.0	C-2, C-6
~ 128.0	C-4
~ 30.0	N-CH ₃

Experimental Protocols

The following protocols outline the steps for preparing a sample of p-bromo-N-methylbenzenesulfonamide and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation Protocol

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of p-bromo-N-methylbenzenesulfonamide for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

- **Dissolution:** Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer.
- **Filtration:** Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
- **Standard Addition (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectra Acquisition Protocol

- **Instrument Setup:** These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated.
- **Sample Insertion:** Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.
- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity for sharp, symmetrical peaks.
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
- **Number of Scans (NS):** 8 to 16 scans are typically sufficient.
- **Relaxation Delay (D1):** 1-2 seconds.
- **Acquisition Time (AQ):** 2-4 seconds.
- **Spectral Width (SW):** A range of -2 to 12 ppm is generally adequate.
- **Pulse Program:** A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- **Number of Scans (NS):** 128 to 1024 scans, or more, may be necessary depending on the sample concentration.
- **Relaxation Delay (D1):** 2-5 seconds.

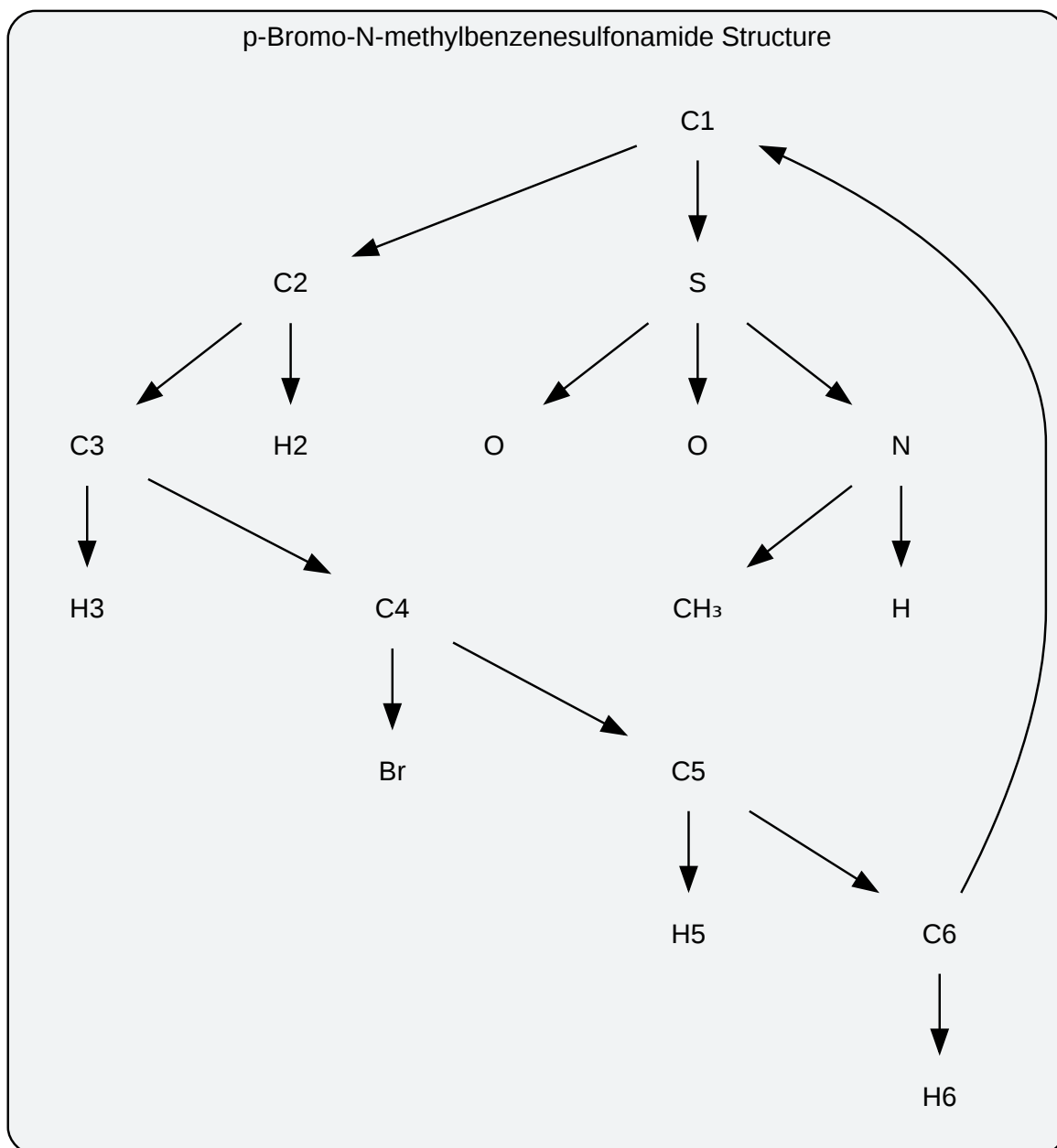
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

Data Processing and Analysis Protocol

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or the internal standard (TMS: 0 ppm).
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ^1H spectrum to determine the relative proton ratios.
- Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

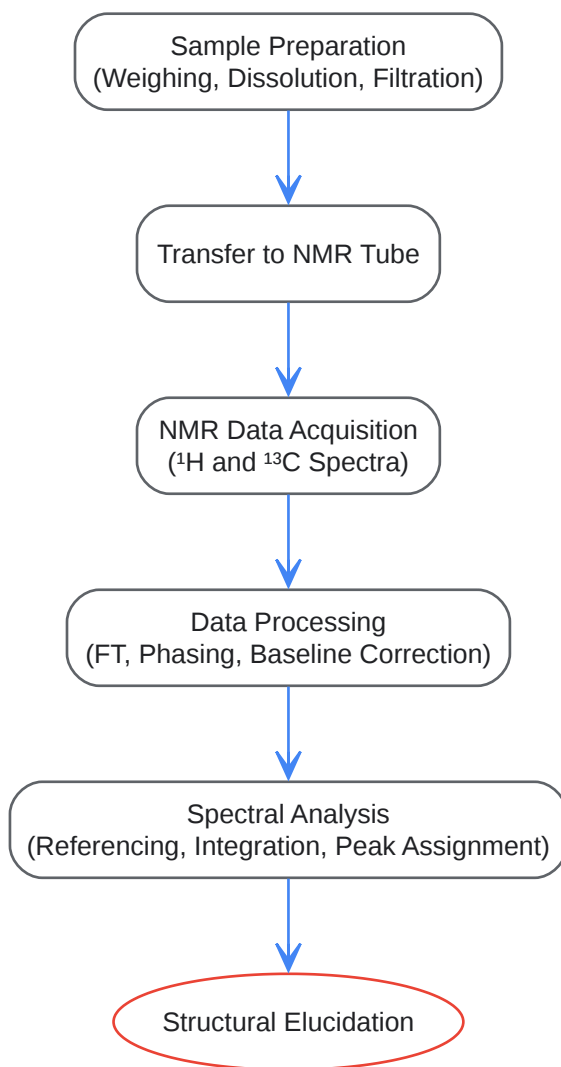
Visualizations

The following diagrams illustrate the chemical structure of p-bromo-N-methylbenzenesulfonamide with atom numbering for NMR assignments and the logical workflow for its spectral analysis.



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Structure of p-bromo-N-methylbenzenesulfonamide.



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Workflow for NMR Spectral Analysis.

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